molecular formula C12H15N3S B2663056 5-benzyl-4-propyl-4H-1,2,4-triazole-3-thiol CAS No. 663181-82-6

5-benzyl-4-propyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2663056
CAS No.: 663181-82-6
M. Wt: 233.33
InChI Key: CNJOWVZJYWWTND-UHFFFAOYSA-N
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Description

5-benzyl-4-propyl-4H-1,2,4-triazole-3-thiol is a biochemical used for proteomics research . It has a molecular formula of C12H15N3S and a molecular weight of 233.33 .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves the condensation of o-diaminoaromatic compounds with aromatic aldehydes in a two-step procedure, which includes an oxidative cyclodehydrogenation of the corresponding aniline Schiff bases intermediates . Another approach involves the conversion of appropriate hydrazide compounds into 1,4-substituted thiosemicarbazides and 4-amino-5-(furan-2-yl or benzyl)-4H-1,2,4-triazole-3-thiols .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,4-triazole ring, a benzyl group, and a propyl group . The 1,2,4-triazole ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives are diverse and depend on the substituents present in the molecule. For instance, compounds containing a benzyl group in the 4-position of the 1,2,4-triazole have been found to inhibit the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .

Scientific Research Applications

DNA Methylation Inhibitors

One significant application of 4-substituted 4H-1,2,4-triazole-3-thiol derivatives, which are closely related to 5-benzyl-4-propyl-4H-1,2,4-triazole-3-thiol, is in the development of new DNA methylation inhibitors. These compounds have been synthesized and tested for their anti-tumor activities and effects on the methylation level of tumor DNA, indicating potential applications in cancer therapy (Hovsepyan et al., 2018).

Corrosion Inhibition

Derivatives of 1,2,4-triazole-3-thiol, including those similar to the chemical , have been studied as corrosion inhibitors for metals. These compounds were found to be effective in protecting mild steel against corrosion in acidic environments, demonstrating the role of 1,2,4-triazole derivatives in industrial applications to prolong the lifespan of metal components (Yadav et al., 2013).

Antioxidant Properties

Research has also explored the antioxidant properties of triazole derivatives, which could be relevant for this compound. Compounds within this chemical family have shown potential in preventing oxidative stress, a factor in numerous diseases, suggesting applications in pharmaceuticals and health sciences (Dovbnya et al., 2022).

Antimicrobial Activities

Another area of application for 1,2,4-triazole derivatives is in combating microbial infections. Some derivatives have been synthesized and exhibited promising antimicrobial activities against various bacterial and fungal strains, highlighting their potential as novel antimicrobial agents (Idrees et al., 2019).

Future Directions

The future directions for research on 5-benzyl-4-propyl-4H-1,2,4-triazole-3-thiol and similar compounds could involve further investigation of their synthesis, characterization, and potential applications in various fields, including medicinal chemistry and proteomics research . Additionally, more studies are needed to understand their mechanism of action and to evaluate their safety and hazards .

Properties

IUPAC Name

3-benzyl-4-propyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c1-2-8-15-11(13-14-12(15)16)9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJOWVZJYWWTND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NNC1=S)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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